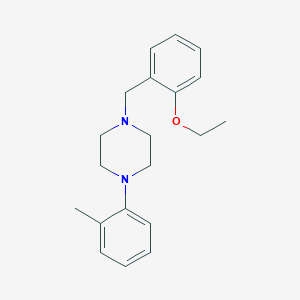![molecular formula C14H17ClN2O3 B5709514 methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)
methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to play a role in the development of pain and inflammation. Additionally, methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as inhibit the growth of cancer cells. Additionally, methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its low toxicity profile makes it a safe compound to work with in the lab. However, one limitation of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate and its potential applications in other areas of research. Finally, research on the synthesis of methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate and related compounds may lead to the development of more cost-effective methods for producing these compounds.
Méthodes De Synthèse
Methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of piperidine with 3-chlorobenzoyl chloride, followed by the addition of methyl chloroformate. The resulting compound is purified through column chromatography to yield methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate in high purity.
Applications De Recherche Scientifique
Methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been studied extensively for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
methyl 1-[(3-chlorophenyl)carbamoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-13(18)10-5-7-17(8-6-10)14(19)16-12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQURJZENCGBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3-chlorophenyl)carbamoyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)



![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)


